Brivanib Alaninate

Prodrug pharmacokinetics Oral bioavailability Formulation development

VEGFR2-selective inhibitors are vulnerable to FGF-driven adaptive resistance, limiting durable angiogenic blockade. Brivanib alaninate (CAS 649735-63-7) overcomes this through dual VEGFR2/FGFR1 inhibition (IC50 25/148 nM) with >240-fold selectivity over PDGFR-β, sustaining tumor stasis in models resistant to VEGF-selective agents. • Clinically validated: Phase III BRISK-FL-comparable OS to sorafenib, 7.5× lower grade 3/4 HFSR (2% vs 15%) • Prodrug advantage: 55-97% oral bioavailability across species vs 22-88% for parent Supplied ≥98% pure with full analytical documentation; in stock for immediate global dispatch.

Molecular Formula C22H24FN5O4
Molecular Weight 441.5 g/mol
CAS No. 649735-63-7
Cat. No. B612237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrivanib Alaninate
CAS649735-63-7
SynonymsBMS582664;  BMS-582664;  BMS 582664;  Brivanib alaninate
Molecular FormulaC22H24FN5O4
Molecular Weight441.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1
InChIKeyLTEJRLHKIYCEOX-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brivanib Alaninate: Dual VEGFR2/FGFR Inhibitor Prodrug


Brivanib alaninate (CAS 649735-63-7) is the L-alanine ester prodrug of BMS-540215, a small-molecule ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor (FGFR) tyrosine kinases . The prodrug is rapidly hydrolyzed in vivo to the active moiety BMS-540215, which exhibits potent inhibition of VEGFR2 (IC50 25 nM) and FGFR1 (IC50 148 nM), with >240-fold selectivity over PDGFR-β . Brivanib alaninate was developed to overcome the dissolution rate-limited oral bioavailability of the parent compound and has been evaluated in phase III clinical trials for hepatocellular carcinoma (HCC) .

Dual VEGFR2/FGFR pathway inhibition study fit
Oral prodrug for enhanced in vivo exposure research
PDGFR-β-sparing selectivity profile for kinase-focused studies

Why Brivanib Alaninate Cannot Be Substituted


Brivanib alaninate possesses a unique dual VEGFR2/FGFR inhibition profile combined with high selectivity against PDGFR-β (>240-fold) and a prodrug design that confers predictable, enhanced oral bioavailability (55–97%) across species . In contrast, multi-kinase inhibitors such as sorafenib and sunitinib broadly inhibit PDGFR-β, c-KIT, and RAF kinases, leading to distinct toxicity profiles and therapeutic windows . Even among VEGFR2-selective agents, the lack of FGFR inhibition renders them susceptible to adaptive resistance via FGF-driven revascularization, a phenomenon that brivanib's dual blockade mitigates . Furthermore, clinical head-to-head data demonstrate that while brivanib achieves comparable efficacy to sorafenib in first-line HCC (median OS 9.5 vs. 9.9 months), its adverse event profile differs markedly—most notably a 7.5-fold lower incidence of grade 3/4 hand-foot skin reaction (2% vs. 15%) . These pharmacologic and clinical distinctions preclude simple interchangeability and underscore the necessity of selecting brivanib alaninate for applications where dual VEGFR2/FGFR targeting, a specific kinase selectivity fingerprint, or the prodrug's bioavailability characteristics are experimentally or therapeutically mandated.

Brivanib Alaninate
Pan-Kinase / VEGFR2-Only Comparators
VEGFR2/FGFR dual inhibition
FGFR pathway uninhibited; may permit FGF-driven resistance
High selectivity over PDGFR-β
PDGFR-β, c-KIT, RAF co-inhibition may alter model tolerability endpoints
Ester prodrug enhances oral exposure
Parent compound or alternative salts may show variable bioavailability profiles

Brivanib Alaninate Differentiation Evidence


Prodrug Design and Oral Bioavailability

Brivanib alaninate, the L-alanine ester prodrug of BMS-540215, was specifically designed to overcome the dissolution rate-limited oral absorption of the parent compound. In preclinical species (mice, rats, dogs, monkeys), the oral bioavailability of brivanib (BMS-540215) ranged from 22% to 88%, exhibiting dissolution rate-limited absorption even when formulated with organic co-solvents . In contrast, administration of the prodrug brivanib alaninate in completely aqueous vehicles resulted in a substantially improved oral bioavailability range of 55% to 97% across the same species . This represents a 2.5-fold increase at the lower bound and a 1.1-fold increase at the upper bound of the bioavailability range.

Prodrug Bioavailability
Reported
22–88% F (parent) → 55–97% F (prodrug)
Supports prodrug exposure-model context
Preclinical species data; formulation-dependent review
Prodrug pharmacokinetics Oral bioavailability Formulation development

Selective VEGFR2/FGFR Inhibition vs. PDGFR-β

Brivanib (BMS-540215) exhibits a distinct kinase selectivity profile characterized by potent inhibition of VEGFR2 (IC50 25 nM, Ki 26 nM) and FGFR1 (IC50 148 nM), with progressively weaker activity against VEGFR1 (IC50 380 nM) and VEGFR3 (IC50 10 nM) . Critically, brivanib demonstrates negligible inhibition of PDGFR-β (IC50 >6000 nM), corresponding to >240-fold selectivity for VEGFR2 over PDGFR-β . This contrasts sharply with multi-kinase inhibitors such as sorafenib and sunitinib, which potently inhibit PDGFR-β (sorafenib PDGFR-β IC50 ~28 nM; sunitinib PDGFR-β IC50 ~2 nM) . Additionally, brivanib shows no significant activity against EGFR (IC50 >1900 nM), LCK (>2500 nM), PKCα (>25000 nM), or JAK-3 (>50000 nM) .

Kinase Selectivity Profile
Reported
VEGFR2 IC50 25 nM, FGFR1 IC50 148 nM, PDGFR-β >6 µM (>240× selectivity)
Supports kinase selectivity profiling context
Recombinant human kinase assay data
Kinase selectivity profiling Off-target toxicity Tyrosine kinase inhibitor

BRISK-FL Trial: Safety and Efficacy vs. Sorafenib

In the multinational, randomized, double-blind, phase III BRISK-FL trial (NCT00858871), brivanib (800 mg once daily, n=577) was compared head-to-head with sorafenib (400 mg twice daily, n=578) as first-line treatment for advanced HCC . Median overall survival (OS) was 9.5 months for brivanib and 9.9 months for sorafenib (HR 1.06; 95.8% CI 0.93–1.22), failing to meet the prespecified noninferiority margin . Secondary efficacy endpoints were similar: time to progression (TTP) 4.1 vs. 4.2 months (HR 1.01; P=0.8); objective response rate (ORR) 12% vs. 9% (P=0.0569); disease control rate (DCR) 66% vs. 65% (P=0.8739) . Notably, the safety profile differed significantly: grade 3/4 hand-foot skin reaction occurred in 2% of brivanib-treated patients versus 15% of sorafenib-treated patients, a 7.5-fold difference .

BRISK-FL Trial Endpoints
Trial context
OS 9.5 mo (brivanib) vs 9.9 mo (sorafenib); HFSR 2% vs 15%
Reported endpoint context; tolerability profile review
Phase III HCC study; endpoint comparison review
Hepatocellular carcinoma Clinical trial Comparative safety BRISK-FL

Survival Advantage in PNET Model

In the RIP1-Tag2 transgenic mouse model of pancreatic neuroendocrine tumors (PNET), a model that recapitulates adaptive/evasive resistance to VEGF-selective therapy, brivanib was evaluated in first-line and second-line settings against sorafenib and the anti-VEGFR2 antibody DC101 . In survival trials, brivanib monotherapy increased mean survival by 3.7 ± 2.5 weeks relative to untreated controls, whereas sorafenib monotherapy increased survival by only 1.2 ± 1.4 weeks . This represents a 3.1-fold greater survival benefit for brivanib compared to sorafenib in this model. Furthermore, brivanib produced enduring tumor stasis and angiogenic blockade both first-line and following the failure of DC101 or sorafenib, demonstrating activity even after the onset of VEGF-independent revascularization .

PNET Model Survival
Reported
Mean survival benefit 3.7 wk (brivanib) vs 1.2 wk (sorafenib); 3.1-fold greater
Supports resistance model endpoint context
RIP1-Tag2 transgenic mouse model; species-model-specific review
Acquired resistance Pancreatic neuroendocrine tumors VEGF escape Preclinical survival

Brivanib Alaninate Application Scenarios


First-Line HCC Preclinical Research

Investigators requiring a dual VEGFR2/FGFR inhibitor with a well-characterized clinical safety and efficacy profile in HCC should prioritize brivanib alaninate. The BRISK-FL phase III trial established comparable antitumor activity to sorafenib but with a 7.5-fold lower incidence of grade 3/4 hand-foot skin reaction, making brivanib particularly suitable for studies examining PDGFR-β-sparing antiangiogenic strategies or for developing biomarkers predictive of skin toxicity .

Second-Line Therapy After Sorafenib

For research programs investigating therapeutic options following sorafenib failure, brivanib alaninate offers a compelling tool compound. Preclinical data demonstrate that brivanib remains active in tumors that have developed adaptive resistance to sorafenib or VEGF-selective monoclonal antibodies (DC101), extending survival significantly . Additionally, the BRISK-PS phase III trial showed improved time to progression with brivanib versus placebo in sorafenib-refractory HCC (4.2 vs. 2.7 months; HR 0.56; P=0.001) , supporting its use in second-line experimental paradigms.

Acquired Resistance to VEGF-Selective Therapies

Laboratories focused on elucidating mechanisms of evasive resistance to antiangiogenic therapy should employ brivanib alaninate as a reference dual VEGFR/FGFR inhibitor. In the RIP1-Tag2 PNET model, brivanib produced enduring tumor stasis and angiogenic blockade even after failure of DC101, a phenomenon attributed to its FGFR inhibitory activity that suppresses FGF-driven revascularization . This makes brivanib an essential comparator for studies evaluating the contribution of the FGF axis to resistance and for screening novel combination strategies aimed at circumventing VEGF escape.

Pharmacokinetics and Prodrug Development

Researchers engaged in oral prodrug design, formulation optimization, or species-specific bioavailability assessment will find brivanib alaninate a valuable model compound. The well-documented improvement in oral bioavailability from 22–88% (parent) to 55–97% (prodrug) across multiple species provides a benchmark for evaluating ester prodrug strategies aimed at overcoming dissolution rate-limited absorption . Complete metabolic conversion data are available across rat, monkey, and human, enabling robust interspecies scaling analyses .

Application
Selection Property
Validation Focus
HCC model dual VEGFR/FGFR research
PDGFR-β-sparing selectivity fingerprint
Model-tolerability endpoint review
Post-comparator resistance model studies
Activity after VEGF-selective therapy failure
FGFR-driven revascularization blockade review
Adaptive resistance mechanism research
Dual VEGFR/FGFR blockade in PNET-like models
FGF-axis contribution to resistance endpoints
Prodrug pharmacokinetic research
Ester prodrug oral bioavailability improvement
Interspecies exposure scaling review

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